3-Oxo Citalopram

Description

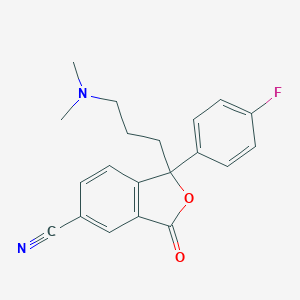

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20/h4-9,12H,3,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGSMDPSNUXWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(=O)O1)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881081 | |

| Record name | 3-oxo-citalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372941-54-3 | |

| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372941-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxocitalopram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372941543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-oxo-citalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-OXOCITALOPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/506NY8085H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"3-Oxo Citalopram" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo Citalopram, also known as Citalopram Impurity C, is a crucial reference standard in the pharmaceutical industry. It serves as a key intermediate in the synthesis of the widely prescribed antidepressant medications Citalopram and its S-enantiomer, Escitalopram. Furthermore, it is recognized as a significant impurity that requires careful monitoring during the manufacturing process to ensure the final drug product's purity, safety, and efficacy. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of 3-Oxo Citalopram. Detailed experimental protocols and data are presented to support research and drug development activities.

Chemical Structure and Identification

3-Oxo Citalopram is a derivative of Citalopram characterized by a ketone group at the 3-position of the isobenzofuranone ring.

Chemical Name: 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile

Synonyms: Citalopram Impurity C, Citalopram Related Compound C, Escitalopram EP Impurity C

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 3-Oxo Citalopram is provided in the table below. This data is essential for its handling, formulation, and analytical method development.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉FN₂O₂ | [1][2][3] |

| Molecular Weight | 338.38 g/mol | [1][2][3] |

| CAS Number | 372941-54-3 | [1][2] |

| Appearance | Off-white to white solid | [4] |

| Melting Point | 49-52 °C | [4][5] |

| Boiling Point | 490.7 °C at 760 mmHg (Predicted) | [4][5] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [4][5] |

| pKa (Predicted) | 9.48 ± 0.28 | [4] |

| XLogP3 | 3.4 | [2] |

Synthesis of 3-Oxo Citalopram

3-Oxo Citalopram is primarily formed as an impurity during the synthesis of Citalopram. A common method for its preparation involves the oxidation of the corresponding diol precursor.

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 3-Oxo Citalopram.

Caption: A generalized workflow for the synthesis of 3-Oxo Citalopram.

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of 3-Oxo Citalopram.

Materials:

-

4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile hydrobromide

-

Jones Reagent (Chromium trioxide in sulfuric acid)

-

Acetone

-

Ethyl acetate

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile hydrobromide in acetone and cool the solution in an ice bath.

-

Slowly add Jones reagent to the stirred solution, maintaining the temperature below 10 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess Jones reagent by adding isopropanol.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude 3-Oxo Citalopram by silica gel column chromatography or recrystallization to obtain the pure compound.

Analytical Characterization

The identity and purity of 3-Oxo Citalopram are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification and purity assessment of 3-Oxo Citalopram, often in the context of analyzing Citalopram and its related substances.

Experimental Protocol: HPLC Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a buffered aqueous solution (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio can be optimized. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 239 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Spectroscopic Data

Mass Spectrometry (MS):

-

Expected [M+H]⁺: m/z 339.1503

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be consistent with the proposed chemical structure. Key expected signals would include aromatic protons, the dimethylamino group protons, and the protons of the propyl chain. The absence of the carbinol proton signal (from the precursor) and the presence of a characteristic carbonyl carbon signal in the ¹³C NMR spectrum would confirm the oxidation.

Applications in Drug Development

-

Reference Standard: 3-Oxo Citalopram is used as a certified reference material for the identification and quantification of this impurity in bulk Citalopram and its pharmaceutical formulations.

-

Method Development: It is essential for the development and validation of analytical methods (e.g., HPLC, LC-MS) to monitor the purity of Citalopram and Escitalopram.

-

Forced Degradation Studies: 3-Oxo Citalopram can be used in forced degradation studies to understand the degradation pathways of Citalopram under various stress conditions.

Conclusion

3-Oxo Citalopram is a critical molecule in the context of the synthesis and quality control of Citalopram and Escitalopram. A thorough understanding of its chemical properties, synthesis, and analytical behavior is paramount for pharmaceutical scientists and researchers. The information and protocols provided in this guide serve as a valuable resource for professionals involved in the development, manufacturing, and regulation of these important antidepressant drugs.

References

- 1. US7511161B2 - Process for the purification of citalopram - Google Patents [patents.google.com]

- 2. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tijer.org [tijer.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Guide: Synthesis of 3-Oxo Citalopram, a Citalopram Intermediate and Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo Citalopram, also known as Citalopram Lactone, is a significant derivative of the well-known selective serotonin reuptake inhibitor (SSRI) Citalopram.[1][2][3] Its chemical name is 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile.[2] While primarily recognized as a process impurity and degradation product of Citalopram, its synthesis is of interest for reference standard preparation, analytical method development, and further pharmacological investigation.[1][4] This guide provides an in-depth overview of the primary synthetic route to 3-Oxo Citalopram from Citalopram via oxidation and explores its chemical relationship with its parent compound. Although not a conventional intermediate in the industrial synthesis of Citalopram, its preparation and potential transformations are valuable for a comprehensive understanding of Citalopram's chemistry.

Synthesis of 3-Oxo Citalopram from Citalopram

The principal and documented method for the preparation of 3-Oxo Citalopram is the oxidation of the benzylic ether position of the Citalopram molecule. This transformation converts the dihydroisobenzofuran ring of Citalopram into a lactone (a cyclic ester). A potent oxidizing agent is required for this conversion, with Jones reagent (a solution of chromium trioxide in sulfuric acid) being a cited method.[1]

The reaction involves the oxidation of the benzylic C-H bond at the 3-position of the dihydroisobenzofuran ring system of Citalopram.

Experimental Protocol: Jones Oxidation of Citalopram

This protocol is based on established procedures for Jones oxidation and specific details mentioned in patent literature for the synthesis of Citalopram impurities.[1] Caution: Chromium(VI) compounds are highly toxic and carcinogenic. All operations must be performed in a certified fume hood with appropriate personal protective equipment.

Materials:

-

Citalopram (base)

-

Chromium trioxide (CrO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetone (anhydrous)

-

Isopropyl alcohol

-

Dichloromethane (or Ethyl Acetate)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Preparation of Jones Reagent (2.7 M): In a beaker submerged in an ice-water bath, carefully add 23 mL of concentrated sulfuric acid to 50 mL of deionized water with stirring. To this acidic solution, slowly add 26.7 g of chromium trioxide in portions, ensuring the temperature remains low. Once fully dissolved, dilute the solution with deionized water to a final volume of 100 mL.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Citalopram (1 equivalent) in anhydrous acetone (e.g., 10-20 mL per gram of Citalopram). Cool the solution to a temperature between -10 °C and 0 °C using an ice-salt or dry ice/acetone bath.

-

Oxidation: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred Citalopram solution. The rate of addition should be controlled to maintain the reaction temperature within the specified range of -10 °C to 10 °C.[1] A color change from orange-red to a greenish precipitate of Cr(III) salts will be observed as the reaction proceeds.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Continue stirring at the low temperature until TLC analysis indicates the complete consumption of the starting Citalopram.

-

Quenching: Once the reaction is complete, quench any excess Jones reagent by the dropwise addition of isopropyl alcohol until the orange color disappears and a consistent green color persists.

-

Work-up:

-

Allow the reaction mixture to warm to room temperature.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

To the remaining aqueous slurry, add water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash successively with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Oxo Citalopram.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 3-Oxo Citalopram.

Data Presentation

| Parameter | Value / Description | Reference / Note |

| Starting Material | Citalopram (free base) | - |

| Oxidizing Agent | Jones Reagent (CrO₃ in H₂SO₄/H₂O) | [1] |

| Solvent | Acetone | Aprotic solvent as specified.[1] |

| Temperature | -10 °C to 10 °C | [1] |

| Reagent Ratio | Citalopram to Jones Reagent (w/w) | 1:2 to 1:5 suggested in patent literature.[1] |

| Work-up | Solvent extraction (e.g., CH₂Cl₂ or EtOAc) | Standard procedure for isolating organic products. |

| Purification | Column Chromatography | Standard method for purification of organic compounds. |

Visualization of Synthetic Pathway

Caption: Synthesis of 3-Oxo Citalopram from Citalopram via Jones oxidation.

Logical Relationships and Potential Transformations

While 3-Oxo Citalopram is primarily accessed via oxidation, it is chemically plausible to consider its reduction back to a Citalopram-related structure. The lactone functional group can be reduced to a cyclic ether. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are known to reduce lactones. However, the complete reduction of the lactone in 3-Oxo Citalopram would yield Citalopram itself. This establishes a clear chemical relationship between the two molecules, even if this reductive pathway is not a standard synthetic route to Citalopram.

Caption: Chemical relationship between Citalopram and 3-Oxo Citalopram.

References

3-Oxo Citalopram: An In-Depth Technical Guide on the Degradation Product of Citalopram

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. As with any pharmaceutical compound, understanding its degradation pathways and the resulting products is crucial for ensuring drug safety, stability, and efficacy. One such degradation product that has garnered attention is 3-Oxo Citalopram. This technical guide provides a comprehensive overview of 3-Oxo Citalopram, including its formation, chemical properties, analytical detection methods, and toxicological profile.

Chemical Properties and Structure

3-Oxo Citalopram, systematically named 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile, is a derivative of citalopram characterized by the presence of a ketone group at the 3-position of the isobenzofuranone ring.[1][2][3][4][5][6][7]

Table 1: Chemical and Physical Properties of 3-Oxo Citalopram

| Property | Value | Reference(s) |

| CAS Number | 372941-54-3 | [1][3][4][6] |

| Molecular Formula | C₂₀H₁₉FN₂O₂ | [1][3][5] |

| Molecular Weight | 338.38 g/mol | [1][3][5] |

| IUPAC Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile | [4] |

| Synonyms | Citalopram Impurity C, Escitalopram EP Impurity C | [6][8] |

Formation as a Degradation Product

3-Oxo Citalopram has been identified as both a metabolite and a degradation product of citalopram.[9] Its formation is primarily attributed to oxidative processes.

The metabolic transformation of citalopram in the liver is mainly carried out by cytochrome P450 enzymes, including CYP2C19, CYP3A4, and CYP2D6.[10][11][12][13] This enzymatic oxidation is a likely pathway for the formation of 3-Oxo Citalopram in vivo. It is hypothesized that the metabolic pathway involves an initial hydroxylation of citalopram at the 3-position to form 3-hydroxycitalopram, which is subsequently oxidized to the keto form, 3-Oxo Citalopram.

Forced degradation studies, which are essential for identifying potential degradation products that can form under various stress conditions, have also indicated the formation of 3-Oxo Citalopram. These studies typically involve exposing the drug substance to heat, light, humidity, acid, base, and oxidizing agents to accelerate its decomposition.[14][15][16][17]

Figure 1: Proposed metabolic and degradation pathway of Citalopram to 3-Oxo Citalopram.

Experimental Protocols

Forced Degradation Studies

A general protocol for conducting forced degradation studies on citalopram to identify degradation products like 3-Oxo Citalopram is outlined below. This protocol is based on ICH guidelines and common practices in the pharmaceutical industry.[14][15]

Objective: To generate potential degradation products of citalopram under various stress conditions.

Materials:

-

Citalopram hydrobromide

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer

Procedure:

-

Acid Hydrolysis: Dissolve citalopram in 0.1 M HCl and reflux for a specified period (e.g., 2-8 hours) at a controlled temperature (e.g., 60-80°C).

-

Base Hydrolysis: Dissolve citalopram in 0.1 M NaOH and stir at room temperature for a specified period (e.g., 2-8 hours).

-

Oxidative Degradation: Dissolve citalopram in a solution of 3% H₂O₂ and keep it at room temperature for a specified period (e.g., 24 hours), protected from light.

-

Thermal Degradation: Expose the solid citalopram powder to dry heat (e.g., 105°C) for a specified period.

-

Photodegradation: Expose a solution of citalopram (in a suitable solvent) to UV light (e.g., 254 nm) and/or visible light for a specified duration.

Sample Analysis: After exposure to the stress conditions, the samples are neutralized (if necessary) and diluted with a suitable solvent to an appropriate concentration for analysis by a stability-indicating analytical method, typically HPLC or LC-MS/MS.

Figure 2: General experimental workflow for forced degradation studies of Citalopram.

Analytical Methodologies

The detection and quantification of 3-Oxo Citalopram, often in the presence of the parent drug and other degradation products, requires a highly selective and sensitive analytical method. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.[14][16][18]

HPLC Method for Stability Indicating Assay

A typical stability-indicating HPLC method for citalopram and its degradation products would involve the following:

Table 2: Example HPLC Method Parameters

| Parameter | Condition | Reference(s) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [16] |

| Mobile Phase | A mixture of buffer (e.g., 0.3% diethylamine, pH 4.7) and an organic modifier (e.g., methanol/acetonitrile 55:45 v/v) | [16] |

| Flow Rate | 1.0 mL/min | [17] |

| Detection | UV at 239 nm | [15] |

| Injection Volume | 20 µL | [14] |

| Temperature | Ambient | - |

LC-MS/MS Method for Quantification

For more sensitive and selective quantification, especially in biological matrices, LC-MS/MS is the method of choice.

Table 3: Example LC-MS/MS Method Parameters

| Parameter | Condition | Reference(s) |

| LC System | UHPLC | [19] |

| Column | Chiral column (e.g., Chirobiotic V) for enantiomeric separation if needed | [19] |

| Mobile Phase | Gradient elution with a mixture of aqueous and organic solvents with modifiers (e.g., formic acid) | [19] |

| Mass Spectrometer | Triple quadrupole | [19] |

| Ionization Mode | Electrospray Ionization (ESI), positive mode | [19] |

| MRM Transitions | Specific precursor-to-product ion transitions for citalopram and 3-Oxo Citalopram would need to be determined. For citalopram, a common transition is m/z 325.2 -> 109.1. | - |

Quantitative Data

While extensive data exists on the overall degradation of citalopram under various stress conditions, specific quantitative data on the percentage of citalopram that converts to 3-Oxo Citalopram is not widely published. The available studies focus on the overall degradation percentage of the parent drug.

Table 4: Summary of Citalopram Degradation under Forced Conditions

| Stress Condition | Citalopram Degradation (%) | Reference(s) |

| Acid Hydrolysis (5 N HCl, 3 hours) | 17.45 | [20] |

| Alkali Hydrolysis (1 N NaOH, 1 hour) | 33.07 | [20] |

| Oxidative (30% H₂O₂, 3 hours) | 26.75 | [20] |

| Thermal (Oven, 48 hours) | 0.15 | [20] |

| Photolytic | 0.21 | [20] |

Note: These values represent the degradation of the parent citalopram and not the specific yield of 3-Oxo Citalopram.

Toxicological Assessment

The toxicological profile of degradation products is a critical aspect of drug safety assessment. For 3-Oxo Citalopram, a comprehensive toxicological evaluation is necessary. In the absence of extensive in vivo or in vitro data, in silico (computational) toxicology methods can provide initial predictions of potential toxicity.[9]

In Silico Toxicology Prediction

In silico methods use computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a chemical based on its structure.[21][22] Various software tools and web servers are available for these predictions, which can estimate endpoints such as acute toxicity (LD50), mutagenicity, and carcinogenicity.[3][6]

For 3-Oxo Citalopram, a thorough in silico assessment would involve using its chemical structure to predict various toxicological endpoints. While a specific, comprehensive in silico toxicity report for 3-Oxo Citalopram is not publicly available, researchers can utilize platforms like admetSAR, TOPKAT, or the OECD QSAR Toolbox to generate such predictions.

Figure 3: Logical workflow for in silico toxicological assessment of 3-Oxo Citalopram.

Conclusion

3-Oxo Citalopram is a relevant degradation product and metabolite of citalopram, formed through oxidative pathways. Its presence in the final drug product or its formation in vivo necessitates a thorough understanding of its chemical properties, analytical detection methods, and potential toxicity. While current literature provides a foundational understanding, further research is needed to quantify its formation under various conditions, establish a complete toxicological profile, and develop certified reference standards for accurate analytical monitoring. This technical guide serves as a resource for professionals in the pharmaceutical sciences to aid in the ongoing evaluation of citalopram's stability and safety profile.

References

- 1. agilent.com [agilent.com]

- 2. academicworks.cuny.edu [academicworks.cuny.edu]

- 3. scbt.com [scbt.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005038) [hmdb.ca]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Citalopram EP Impurity C | 372941-54-3 | SynZeal [synzeal.com]

- 7. 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile | C20H19FN2O2 | CID 11484526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Degradation of citalopram by simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and characterization of citalopram new metabolites with the use of UHPLC-Q-TOF technique: In silico toxicity assessment of the identified transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. | Sigma-Aldrich [merckmillipore.com]

- 11. Citalopram - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tijer.org [tijer.org]

- 18. scielo.br [scielo.br]

- 19. benchchem.com [benchchem.com]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 21. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification and Characterization of 3-Oxo Citalopram

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Oxo Citalopram, a significant impurity and intermediate of the widely prescribed antidepressant, Citalopram. The document details its identification, synthesis, and characterization, offering in-depth experimental protocols and data analysis. This guide is intended to serve as a valuable resource for researchers, analytical scientists, and professionals involved in the development, manufacturing, and quality control of Citalopram and related pharmaceutical products.

Introduction

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of depression and other mood disorders. The purity and quality of the active pharmaceutical ingredient (API) are of paramount importance to ensure its safety and efficacy. During the synthesis of Citalopram and under certain storage conditions, various related substances, including impurities and degradation products, can form. One such critical impurity is 3-Oxo Citalopram, also known by its pharmacopeial designations as Citalopram EP Impurity C and Citalopram USP Related Compound C.[1][2] The presence of this impurity must be carefully monitored and controlled within acceptable limits as defined by regulatory bodies. This guide provides a detailed examination of the identification and characterization of 3-Oxo Citalopram.

Physicochemical Properties

3-Oxo Citalopram is a derivative of Citalopram characterized by a ketone group at the 3-position of the isobenzofuranone ring. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | [3][4] |

| Synonyms | Citalopram EP Impurity C, Citalopram USP Related Compound C, 3-(3-Dimethylaminopropyl)-3-(4-fluorophenyl)-6-cyano-1(3H)-isobenzofuranone | [1][5][6] |

| CAS Number | 372941-54-3 | [3] |

| Molecular Formula | C₂₀H₁₉FN₂O₂ | [3] |

| Molecular Weight | 338.38 g/mol | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, acetonitrile, and DMSO |

Synthesis and Formation

3-Oxo Citalopram can be formed during the synthesis of Citalopram or as a degradation product. The oxidation of the benzylic methylene group of the dihydroisobenzofuran ring in Citalopram can lead to its formation.

Synthetic Pathway

A potential synthetic route to 3-Oxo Citalopram involves the oxidation of Citalopram.

Experimental Protocol: Synthesis of 3-Oxo Citalopram

This protocol describes a general method for the synthesis of 3-Oxo Citalopram via the oxidation of Citalopram.

Materials:

-

Citalopram hydrobromide

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Sodium bisulfite

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve Citalopram hydrobromide in a minimal amount of water and basify with a saturated sodium bicarbonate solution to obtain the free base. Extract the Citalopram free base with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Citalopram free base.

-

Dissolve the Citalopram free base in acetone and cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in acetone to the cooled Citalopram solution with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess potassium permanganate by adding a solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filter the mixture through a pad of celite and wash the precipitate with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield 3-Oxo Citalopram as a solid.

Analytical Characterization

The definitive identification and characterization of 3-Oxo Citalopram rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary method for the separation and quantification of 3-Oxo Citalopram in the presence of Citalopram and other related impurities.[7]

Experimental Protocol: HPLC Method

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 0.01 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 20% B

-

5-20 min: 20% to 80% B

-

20-25 min: 80% B

-

25-30 min: 80% to 20% B

-

30-35 min: 20% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 239 nm

-

Injection Volume: 10 µL

-

Diluent: Mobile Phase A:Mobile Phase B (80:20)

Expected Results: Under these conditions, 3-Oxo Citalopram is expected to elute at a different retention time than Citalopram and other known impurities, allowing for its separation and quantification.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the structural confirmation of 3-Oxo Citalopram.

Experimental Protocol: ESI-MS/MS

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Infusion: Direct infusion of a solution of 3-Oxo Citalopram in methanol.

-

MS1 Scan Range: m/z 100-500

-

MS/MS: Product ion scan of the protonated molecular ion [M+H]⁺.

Data Presentation: Mass Spectrometry Data

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]⁺ | 339.1503 | 339.1 |

| Fragment 1 | - | Hypothetical 281.1 |

| Fragment 2 | - | Hypothetical 109.0 |

Note: The observed m/z values for fragments are hypothetical as specific experimental data is not publicly available.

A plausible fragmentation pathway is proposed below:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide definitive structural elucidation of 3-Oxo Citalopram.

Experimental Protocol: NMR Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

-

Instrument: 400 MHz or higher NMR spectrometer

-

Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

Data Presentation: ¹H NMR Data (Hypothetical, in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.8-7.5 | m | 3H | Aromatic protons |

| 7.4-7.0 | m | 4H | Aromatic protons (fluorophenyl) |

| 2.8-2.6 | t | 2H | -CH₂-N |

| 2.3 | s | 6H | -N(CH₃)₂ |

| 2.2-2.0 | m | 2H | -CH₂- |

| 1.8-1.6 | m | 2H | -CH₂- |

Note: This is a hypothetical ¹H NMR data table based on the structure of 3-Oxo Citalopram. Actual chemical shifts and multiplicities may vary.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of Citalopram and the formation of potential degradation products like 3-Oxo Citalopram.

Experimental Protocol: Forced Degradation

-

Acidic Conditions: 0.1 M HCl at 60 °C for 24 hours.

-

Alkaline Conditions: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Conditions: 105 °C for 48 hours (solid state).

-

Photolytic Conditions: Exposure to UV light (254 nm) for 48 hours (in solution).

The formation of 3-Oxo Citalopram is most likely to be observed under oxidative conditions.

Conclusion

The identification and characterization of 3-Oxo Citalopram are critical for ensuring the quality and safety of Citalopram drug products. This guide has provided a comprehensive overview of the analytical methodologies, including HPLC, MS, and NMR, that are employed for its detection and structural elucidation. The detailed experimental protocols and data tables serve as a practical resource for scientists and researchers in the pharmaceutical industry. A thorough understanding of the formation and characterization of such impurities is fundamental to the development of robust manufacturing processes and stable formulations.

References

- 1. Citalopram EP Impurity C | 372941-54-3 | SynZeal [synzeal.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. vivanls.com [vivanls.com]

- 4. 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile | C20H19FN2O2 | CID 11484526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Citalopram Related Compound C USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 6. store.usp.org [store.usp.org]

- 7. Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Oxo Citalopram (CAS 372941-54-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, spectral data, synthesis, and biological activities of the compound with CAS number 372941-54-3, commonly known as 3-Oxo Citalopram. This molecule is a key intermediate in the synthesis of the widely used selective serotonin reuptake inhibitors (SSRIs) Citalopram and its S-enantiomer, Escitalopram.[1][2][3][4] Beyond its role as a synthetic precursor, this compound, referred to as DFD in some literature, has demonstrated intriguing biological activity as an inhibitor of viper venom enzymes, suggesting potential for broader pharmacological applications.[1][5]

Chemical and Physical Properties

3-Oxo Citalopram is a synthetic organic compound characterized by a complex heterocyclic structure.[5] The presence of a dimethylamino group, a fluorophenyl moiety, and an isobenzofurancarbonitrile framework are key structural features.[5] The fluorine atom enhances lipophilicity and metabolic stability, which are important considerations in drug design.[5]

Table 1: Physicochemical Properties of 3-Oxo Citalopram

| Property | Value | Source |

| CAS Number | 372941-54-3 | [1][2][3][4][5][6] |

| IUPAC Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile | [6] |

| Synonyms | 3-Oxo Citalopram, Citalopram EP Impurity C, Escitalopram EP Impurity C, DFD | [1][3][5] |

| Molecular Formula | C₂₀H₁₉FN₂O₂ | [2][4][5] |

| Molecular Weight | 338.38 g/mol | [2][4] |

| Appearance | Off-white solid | [3] |

| Melting Point | 49-52 °C | [3] |

| Boiling Point | 490.7 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.25 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [3] |

| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | [3] |

Spectral Data

Detailed spectral data for 3-Oxo Citalopram, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are typically available from commercial suppliers. While the raw spectra are not publicly available, the expected spectral characteristics can be inferred from the known structure.

Table 2: Summary of Expected Spectral Data

| Technique | Expected Features |

| ¹H-NMR | Signals corresponding to aromatic protons (fluorophenyl and isobenzofuranone rings), aliphatic protons of the dimethylaminopropyl chain, and methyl protons of the dimethylamino group. |

| ¹³C-NMR | Resonances for carbonyl carbon, nitrile carbon, aromatic carbons, and aliphatic carbons of the side chain. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (338.38 g/mol ), along with characteristic fragmentation patterns. |

| IR | Absorption bands for the carbonyl (C=O) group, nitrile (C≡N) group, C-F bond, and C-N bonds. |

Synthesis and Experimental Protocols

3-Oxo Citalopram is primarily synthesized as an intermediate in the production of Citalopram. The synthesis generally involves the reaction of a protected 5-cyanophthalide derivative with a Grignard reagent derived from 4-fluorobromobenzene, followed by the introduction of the dimethylaminopropyl side chain.

Representative Synthesis Protocol (Derived from Patent Literature)

A common synthetic route involves the following key steps, as described in various patents for the synthesis of Citalopram:

-

Grignard Reaction: 5-Cyanophthalide is reacted with 4-fluorophenylmagnesium bromide in an appropriate solvent like THF. This reaction forms a diol intermediate after acidic workup.

-

Cyclization: The resulting diol is then cyclized under acidic conditions to form the phthalane ring system.

-

Alkylation: The phthalane intermediate is subsequently alkylated with 3-(dimethylamino)propyl chloride in the presence of a strong base, such as sodium hydride in DMSO, to yield Citalopram.

-

Oxidation (Hypothetical for 3-Oxo Citalopram): To obtain 3-Oxo Citalopram, an oxidation step of the phthalane ring at the 3-position would be required. While specific public-domain protocols for this direct oxidation are scarce, it represents a plausible synthetic transformation.

Note: The detailed experimental conditions, including reaction times, temperatures, and purification methods, are proprietary and can be found within relevant patent literature.

Biological Activity: Neutralization of Viper Venom Toxicity

Research has shown that 3-Oxo Citalopram (DFD) possesses the ability to neutralize the hemorrhagic activity of various viper venoms.[1][5] This effect is primarily attributed to the inhibition of two major classes of venom enzymes: Snake Venom Metalloproteases (SVMPs) and Phospholipase A₂ (PLA₂).[5]

Mechanism of Action

-

Inhibition of SVMPs: SVMPs are zinc-dependent enzymes responsible for the degradation of the extracellular matrix, leading to hemorrhage.[5] Molecular docking studies suggest that 3-Oxo Citalopram binds to the hydrophobic pocket of SVMPs without chelating the essential Zn²⁺ ion in the active site.[5] This binding is proposed to allosterically inhibit the enzyme's activity.

-

Inhibition of PLA₂: Snake venom PLA₂ enzymes contribute to inflammation, myotoxicity, and neurotoxicity. 3-Oxo Citalopram has been shown to inhibit the activity of PLA₂ in a dose-dependent manner.[5]

The inhibition of these key venom components effectively neutralizes the venom's ability to cause basement membrane degradation and reduces the accumulation of inflammatory leukocytes at the site of envenomation.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of viper venom-induced hemorrhage and the inhibitory action of 3-Oxo Citalopram, along with a typical experimental workflow for its evaluation.

Caption: Mechanism of Viper Venom Action and Inhibition by 3-Oxo Citalopram.

Caption: Experimental Workflow for Evaluating Venom Neutralization.

Experimental Protocols for Venom Neutralization Studies

The following protocols are based on the methodologies described in the study by Sunitha et al. (2011).

-

Animal Model: Swiss albino mice (18-20 g) are used.

-

Venom Preparation: Lyophilized viper venom (e.g., from Echis carinatus) is dissolved in physiological saline to the desired concentration.

-

Treatment Groups:

-

Control: Injection of saline.

-

Venom only: Injection of a sublethal dose of venom.

-

Venom + 3-Oxo Citalopram: Pre-incubation of venom with varying concentrations of 3-Oxo Citalopram for 30 minutes at 37°C before injection.

-

-

Injection: 50 µL of the respective solutions are injected intradermally into the dorsal skin of the mice.

-

Evaluation: After 3 hours, the mice are euthanized, and the dorsal skin is removed. The diameter of the hemorrhagic spot on the inner surface of the skin is measured. Neutralization is expressed as the percentage reduction in the hemorrhagic area compared to the venom-only group.

-

Substrate Preparation: An agarose-egg yolk suspension is prepared.

-

Assay Procedure:

-

Wells are made in the agarose gel.

-

Viper venom is pre-incubated with different concentrations of 3-Oxo Citalopram for 30 minutes.

-

The mixtures are added to the wells.

-

-

Measurement: The plates are incubated at 37°C for 12 hours. The diameter of the hemolytic halo around each well is measured. The inhibition of PLA₂ activity is calculated based on the reduction in the halo diameter.

-

Software: Molecular docking studies can be performed using software such as AutoDock.

-

Target Protein: The crystal structure of a representative SVMP is obtained from the Protein Data Bank (PDB).

-

Ligand Preparation: The 3D structure of 3-Oxo Citalopram is generated and energy minimized.

-

Docking Simulation: The ligand is docked into the active site and other potential binding pockets of the SVMP to predict the binding affinity and interactions.

Conclusion

3-Oxo Citalopram (CAS 372941-54-3) is a compound of significant interest to medicinal chemists and drug development professionals. While its primary role has been as an intermediate in the synthesis of citalopram, emerging research highlights its potential as a pharmacological agent in its own right, particularly as an inhibitor of snake venom enzymes. The structural features that make it a useful scaffold in antidepressant synthesis may also contribute to its broader biological activities. Further investigation into the structure-activity relationships and optimization of this compound could lead to the development of novel therapeutics for conditions beyond depression, including the management of snakebite envenomation.

References

- 1. researchgate.net [researchgate.net]

- 2. a2bchem.com [a2bchem.com]

- 3. CA2408292C - Method for the preparation of citalopram - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. Neutralization of haemorrhagic activity of viper venoms by 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile | C20H19FN2O2 | CID 11484526 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unexplored Potential of 3-Oxo Citalopram: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of citalopram metabolism and pharmacology, highlighting a significant knowledge gap: the potential pharmacological activity of 3-Oxo Citalopram. While extensive research has characterized the parent drug and its primary metabolites, desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT), 3-Oxo Citalopram remains a largely uninvestigated entity, identified primarily as a synthetic intermediate or impurity.[1][2][3] This document aims to provide a comprehensive foundation for future research into this compound by summarizing established data on citalopram, outlining relevant experimental protocols, and contextualizing the potential significance of 3-Oxo Citalopram within the drug's metabolic landscape.

Citalopram Metabolism: A Well-Characterized Pathway with Unexplored Branches

Citalopram, a selective serotonin reuptake inhibitor (SSRI), undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[4] The main metabolic pathway involves sequential N-demethylation. CYP2C19, CYP3A4, and to a lesser extent, CYP2D6, catalyze the conversion of citalopram to desmethylcitalopram (DCT).[5][6][7] Subsequently, CYP2D6 is primarily responsible for the demethylation of DCT to didesmethylcitalopram (DDCT).[5][7] Another metabolic route involves the deamination of the propylamine side chain to form a propionic acid derivative.[8][9][10]

The existence of 3-Oxo Citalopram suggests an alternative or minor metabolic pathway involving oxidation of the isobenzofuran ring. However, to date, no published studies have confirmed its formation in vivo or elucidated the enzymatic processes that might lead to its generation.

Pharmacological Profiles of Citalopram and its Known Metabolites

Citalopram's therapeutic effect is attributed to its high affinity and selectivity for the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels.[11][12][13] The S-enantiomer, escitalopram, is responsible for the majority of this activity.[5][14] The primary metabolites, DCT and DDCT, are pharmacologically active but are considered to contribute minimally to the overall clinical effect of citalopram, primarily due to reduced potency and/or poor blood-brain barrier penetration.[4][5][9][12][15]

Table 1: Comparative Pharmacological Data of Citalopram and its Major Metabolites

| Compound | Target | Assay Type | Value | Species | Reference |

| Citalopram | SERT | Binding Affinity (Ki) | Data not explicitly found in provided search results | Human | |

| SERT | Reuptake Inhibition (IC50) | Data not explicitly found in provided search results | Human | ||

| Desmethylcitalopram (DCT) | SERT | Binding Affinity | Similar to Citalopram | Human | [5][15] |

| Norepinephrine Transporter (NET) | Binding Affinity | 500-fold lower than for SERT | Human | [15] | |

| Didesmethylcitalopram (DDCT) | Pharmacological data is limited, generally considered less potent than citalopram and DCT. | [4][9] | |||

| 3-Oxo Citalopram | No publicly available pharmacological data. |

Visualizing Citalopram Metabolism

The following diagram illustrates the established metabolic pathways of citalopram and the hypothetical position of 3-Oxo Citalopram.

Experimental Protocols for Future Research

To elucidate the pharmacological activity of 3-Oxo Citalopram, a systematic approach employing established in vitro and in vivo methodologies is required.

Synthesis and Purification of 3-Oxo Citalopram

The investigation of 3-Oxo Citalopram's pharmacological properties necessitates its availability in a pure form. While detailed synthetic procedures are proprietary, general methods for the synthesis of citalopram and its analogues can be adapted.[16][17] A potential synthetic workflow is outlined below.

In Vitro Pharmacological Profiling

A crucial step in characterizing a novel compound is to determine its interaction with relevant biological targets.

1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity of 3-Oxo Citalopram for a panel of receptors, transporters, and ion channels, with a primary focus on the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

-

Methodology:

-

Prepare cell membrane homogenates expressing the target of interest (e.g., HEK293 cells stably expressing human SERT).

-

Incubate the membrane preparation with a specific radioligand (e.g., [³H]-citalopram for SERT) and varying concentrations of 3-Oxo Citalopram.

-

After reaching equilibrium, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Determine the concentration of 3-Oxo Citalopram that inhibits 50% of the specific radioligand binding (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

2. Neurotransmitter Reuptake Assays:

-

Objective: To assess the functional activity of 3-Oxo Citalopram as a potential inhibitor of monoamine reuptake.

-

Methodology:

-

Use synaptosomal preparations from specific brain regions (e.g., rat striatum for DAT, hippocampus for SERT) or cells expressing the transporter of interest.

-

Pre-incubate the synaptosomes or cells with varying concentrations of 3-Oxo Citalopram.

-

Initiate neurotransmitter uptake by adding a radiolabeled neurotransmitter (e.g., [³H]-serotonin).

-

Terminate the uptake after a short incubation period by rapid filtration and washing.

-

Measure the amount of radiolabeled neurotransmitter taken up by the cells or synaptosomes.

-

Calculate the IC50 value for the inhibition of neurotransmitter uptake.

-

In Vivo Pharmacological Evaluation

Should in vitro studies reveal significant activity, in vivo models can be employed to assess the compound's effects in a whole-organism context.

1. Rodent Models of Depression:

-

Objective: To evaluate the antidepressant-like effects of 3-Oxo Citalopram.

-

Methodology:

-

Forced Swim Test (FST): Administer 3-Oxo Citalopram to mice or rats at various doses prior to placing them in a cylinder of water. Measure the duration of immobility, with a reduction in immobility time suggesting an antidepressant-like effect.

-

Tail Suspension Test (TST): Similar to the FST, this test measures the duration of immobility in mice suspended by their tails.

-

2. Pharmacokinetic Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of 3-Oxo Citalopram.

-

Methodology:

-

Administer a single dose of 3-Oxo Citalopram to rodents via relevant routes (e.g., oral, intravenous).

-

Collect blood samples at various time points.

-

Analyze the plasma concentrations of 3-Oxo Citalopram and any potential metabolites using LC-MS/MS.

-

Calculate key pharmacokinetic parameters such as half-life, bioavailability, and volume of distribution.

-

Conclusion and Future Directions

While the pharmacological profile of 3-Oxo Citalopram remains uncharted territory, its structural relationship to a widely prescribed antidepressant warrants investigation. The methodologies outlined in this guide provide a clear roadmap for researchers to systematically evaluate its potential as a pharmacologically active compound. Future studies should focus on confirming its presence as a metabolite in vivo, elucidating its synthetic pathway, and conducting comprehensive in vitro and in vivo pharmacological profiling. The insights gained from such research will not only enhance our understanding of citalopram's complex metabolism but could also unveil a novel compound with therapeutic potential.

References

- 1. 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile | C20H19FN2O2 | CID 11484526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Citalopram - Wikipedia [en.wikipedia.org]

- 5. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Citalopram Tablets, USP [dailymed.nlm.nih.gov]

- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 10. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 11. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CITALOPRAM (PD000475, WSEQXVZVJXJVFP-UHFFFAOYSA-N) [probes-drugs.org]

- 13. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 16. asianpubs.org [asianpubs.org]

- 17. Synthesis method of citalopram intermediate - Eureka | Patsnap [eureka.patsnap.com]

In-Vitro Metabolism of Citalopram and its Byproducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro metabolism of citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI). Citalopram is a racemic mixture of two enantiomers, S-citalopram (escitalopram), which is pharmacologically active, and R-citalopram. Understanding its metabolic profile is crucial for predicting drug-drug interactions, assessing pharmacokinetic variability, and ensuring therapeutic efficacy and safety. This document details the metabolic pathways, enzymatic kinetics, and experimental protocols for studying citalopram's biotransformation in a laboratory setting.

Metabolic Pathways of Citalopram

Citalopram undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system, leading to the formation of several key byproducts. The main metabolic routes are N-demethylation, N-oxidation, and deamination.

N-demethylation is the principal metabolic pathway, occurring in two sequential steps. The initial demethylation of citalopram to its primary active metabolite, desmethylcitalopram (DCIT), is mediated by multiple CYP isoforms. In-vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP2C19 and CYP3A4 as the major contributors to this step, with a minor role played by CYP2D6.[1][2][3][4][5] The subsequent N-demethylation of desmethylcitalopram to didesmethylcitalopram (DDCIT) is predominantly catalyzed by CYP2D6.[1][6][7][8]

N-oxidation of citalopram leads to the formation of citalopram N-oxide. This metabolic pathway is also mediated by the cytochrome P450 system, with in-vitro studies indicating that CYP2D6 is the primary enzyme responsible for this conversion.[1][6][8]

Deamination of citalopram and its demethylated metabolites results in the formation of the citalopram propionic acid derivative. This pathway is not mediated by CYP enzymes but rather by monoamine oxidases (MAO-A and MAO-B) and aldehyde oxidase.[1][9]

The metabolism of citalopram is stereoselective, with studies showing that the S-enantiomer (escitalopram) is preferentially metabolized by the involved CYP enzymes.[1][6][7][8]

Quantitative Data on Citalopram Metabolism

The following tables summarize the key quantitative parameters for the in-vitro metabolism of citalopram and its byproducts, including Michaelis-Menten constants (Km), maximum reaction velocities (Vmax), and inhibitory concentrations (IC50). These values are essential for predicting the metabolic fate of the drug and its potential for drug-drug interactions.

Table 1: Kinetic Parameters for the N-demethylation of Citalopram to Desmethylcitalopram

| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Source |

| Human Liver Microsomes | Racemic Citalopram | 174 | Not Reported | [3][10] |

| CYP2C19 | S-Citalopram | 69 | Not Reported | [11][12] |

| CYP2D6 | S-Citalopram | 29 | Not Reported | [11][12] |

| CYP3A4 | S-Citalopram | 588 | Not Reported | [11][12] |

Table 2: Kinetic Parameters for the Biotransformation of S-Citalopram by Monoamine Oxidase in Human Frontal Cortex

| Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Source |

| MAO-A | 856 | 6.4 | [1] |

| MAO-B | 266 | 6.0 | [1] |

Table 3: Inhibitory Potential of Citalopram and Desmethylcitalopram on CYP Enzymes

| Compound | CYP Isoform | IC50 (μM) | Source |

| S-Citalopram | CYP2D6 | 70-80 | [11] |

| S-Desmethylcitalopram | CYP2D6 | 70-80 | [11] |

| Citalopram | CYP1A2, CYP2C19, CYP2D6 | Weak Inhibition | [3] |

| Desmethylcitalopram | CYP1A2, CYP2C19, CYP2D6 | Weak Inhibition | [3] |

Experimental Protocols

This section provides detailed methodologies for conducting in-vitro metabolism studies of citalopram using human liver microsomes and recombinant CYP enzymes.

Metabolism Studies using Human Liver Microsomes

Objective: To determine the metabolic profile and kinetic parameters of citalopram in a system that mimics the human liver environment.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

Citalopram hydrochloride

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

-

HPLC or LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

In a microcentrifuge tube, combine human liver microsomes (final concentration typically 0.2-1.0 mg/mL), potassium phosphate buffer, and the NADPH regenerating system.

-

Prepare a stock solution of citalopram in a suitable solvent (e.g., water or methanol) and add it to the incubation mixture to achieve the desired final concentrations (a range of concentrations is used for kinetic studies, e.g., 1-500 µM).

-

The final incubation volume is typically 200-500 µL.

-

-

Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile (typically 2 volumes of the incubation mixture).

-

Add an internal standard for accurate quantification.

-

Vortex the mixture and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new tube and either inject directly into the analytical system or evaporate to dryness and reconstitute in the mobile phase.

-

-

Analytical Quantification:

-

Data Analysis:

-

Calculate the rate of metabolite formation at each citalopram concentration.

-

For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

References

- 1. In vitro biotransformation of the selective serotonin reuptake inhibitor citalopram, its enantiomers and demethylated metabolites by monoamine oxidase in rat and human brain preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective HPLC-assay for citalopram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oyc.co.jp [oyc.co.jp]

- 5. CYP2C19 Variation and Citalopram Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 9. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and in silico Approaches to Study Cytochrome P450-Mediated Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Serum N-Desmethylcitalopram Concentrations are Associated with the Clinical Response to Citalopram of Patients with Major Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3-Oxo Citalopram in Escitalopram Synthesis: A Technical Guide to a Key Process Impurity

For Immediate Release

This technical guide provides an in-depth analysis of 3-oxo citalopram, a critical process-related impurity encountered during the synthesis of the widely prescribed antidepressant, escitalopram. While not a synthetic intermediate in the conventional pathway to escitalopram, understanding the formation, quantification, and control of 3-oxo citalopram is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals in the pharmaceutical industry.

Introduction: 3-Oxo Citalopram as a Process-Related Impurity

3-Oxo citalopram, chemically known as 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile, is recognized in pharmacopeias as "Citalopram Related Compound C" or "Escitalopram EP Impurity C". It is a lactone derivative formed from the oxidation of citalopram. Its presence in the final escitalopram product is strictly controlled due to its potential impact on the drug's quality and safety profile.

dot

Caption: Formation of 3-Oxo Citalopram from Citalopram.

Formation and Synthesis as a Reference Standard

The primary route for the formation of 3-oxo citalopram is the oxidation of the hydroxyl group in the dihydroisobenzofuran ring of citalopram. This can occur during the synthesis of escitalopram if oxidizing agents are present or if reaction conditions promote oxidation.

To facilitate its quantification and control, 3-oxo citalopram is synthesized as a reference standard. A common laboratory-scale synthesis involves the oxidation of citalopram using Jones reagent (a solution of chromium trioxide in sulfuric acid).

Experimental Protocol: Synthesis of 3-Oxo Citalopram

The following protocol is based on methodologies described in the scientific literature, such as in Chinese patent CN103360353A[1].

Materials:

-

Citalopram

-

Jones Reagent (Chromium trioxide, sulfuric acid, water)

-

Acetone (or other aprotic solvent)

-

Dichloromethane (for extraction)

-

Water

-

Dilute sodium hydroxide solution

Procedure:

-

Dissolve citalopram in a suitable aprotic solvent (e.g., acetone).

-

Cool the solution in an ice bath (-10 to 10°C).

-

Slowly add Jones reagent dropwise to the cooled solution while maintaining the temperature.

-

Monitor the reaction by a suitable technique (e.g., Thin Layer Chromatography) until the citalopram is consumed.

-

Quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with a dilute sodium hydroxide solution and then with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 3-oxo citalopram.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

| Reactant/Reagent | Molar Ratio (to Citalopram) | Typical Solvent | Temperature (°C) |

| Citalopram | 1 | Acetone | -10 to 10 |

| Jones Reagent | 1:2 to 1:5 (weight ratio) | - | -10 to 10 |

Table 1: Summary of Reaction Conditions for 3-Oxo Citalopram Synthesis

Analytical Control and Quantification

The control of 3-oxo citalopram in escitalopram is achieved through validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC). Pharmacopeias such as the United States Pharmacopeia (USP) set strict limits for this impurity.

Pharmacopeial Acceptance Criteria

| Pharmacopeia | Impurity Name | Acceptance Criteria |

| USP | Citalopram related compound C (3-oxocitalopram) | NMT 0.1% |

Table 2: Pharmacopeial Limits for 3-Oxo Citalopram

Experimental Protocol: HPLC Quantification of 3-Oxo Citalopram

The following is a representative HPLC method for the quantification of 3-oxo citalopram in escitalopram. This method is a composite based on several published procedures for the analysis of escitalopram and its impurities.

Chromatographic Conditions:

-

Column: C8 or C18 (e.g., Inertsil C8, 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, Acetonitrile and acetate buffer (pH 4.6) in a ratio of 30:70 (v/v).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 239 nm

-

Column Temperature: 40°C

-

Injection Volume: 20 µL

Preparation of Solutions:

-

Standard Solution: Prepare a stock solution of 3-oxo citalopram reference standard in a suitable diluent (e.g., mobile phase) and dilute to a known concentration (e.g., 1 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the escitalopram sample in the diluent to a known concentration (e.g., 1 mg/mL).

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram and the peak area for 3-oxo citalopram.

-

Inject the sample solution and record the chromatogram.

-

Identify the peak corresponding to 3-oxo citalopram in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the percentage of 3-oxo citalopram in the escitalopram sample using the following formula:

% Impurity = (Area_impurity_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

dot

Caption: Analytical workflow for quantifying 3-Oxo Citalopram.

Conclusion

3-Oxo citalopram is a significant process-related impurity in the manufacturing of escitalopram. Its formation through oxidation necessitates stringent process control and the implementation of robust analytical methods for its detection and quantification. This guide has provided a comprehensive overview of the synthesis of 3-oxo citalopram as a reference standard, a detailed analytical protocol for its quantification, and the regulatory limits for its presence in the final drug product. Adherence to these control strategies is essential for ensuring the quality, safety, and consistency of escitalopram for patient use.

References

A Technical Guide to Forced Degradation Studies of Citalopram: Investigating the Formation of 3-Oxo Citalopram

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of forced degradation studies on the selective serotonin reuptake inhibitor (SSRI) citalopram. It details the experimental conditions under which citalopram degrades and summarizes the formation of its known degradation products. A special focus is placed on the formation pathway and synthesis of 3-Oxo Citalopram, a lactone impurity.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process, as mandated by the International Council for Harmonisation (ICH) guidelines (Q1A R2).[1][2] These studies involve subjecting a drug substance or drug product to conditions more severe than accelerated stability testing to elucidate its intrinsic stability.[1][3] The primary objectives of such studies are:

-

To identify potential degradation products.

-

To understand the degradation pathways.

-

To develop and validate stability-indicating analytical methods capable of separating degradants from the active pharmaceutical ingredient (API).[1][4]

-

To inform the development of stable formulations and determine appropriate storage conditions.

According to ICH guidelines, forced degradation studies should typically target a 5-20% degradation of the API to ensure that the analytical methods are challenged without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.[1][5] Key stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[2][4]

Citalopram and Its Known Degradation Products

Citalopram is a bicyclic phthalane derivative chemically identified as (RS)-1-[3-(dimethylamino)propyl]-1-(p-fluorophenyl)-5-phthalancarbonitrile.[6] Its structure contains several moieties susceptible to degradation, including a nitrile group, a tertiary amine, and a fused tetrahydrofuran ring.[6]

Standard forced degradation studies on citalopram have identified several key degradation products under various stress conditions.[1][2][7] The most commonly reported degradants include:

-

Citalopram Carboxamide: Formed under hydrolytic conditions, particularly in basic media, through the hydrolysis of the nitrile group.[1]

-

Citalopram N-Oxide: Typically formed under oxidative conditions.[1]

-

N-Desmethylcitalopram: A major photoproduct resulting from N-demethylation.[4]

Experimental Protocols for Standard Forced Degradation of Citalopram

The following protocols are synthesized from published studies and represent common methodologies for inducing the degradation of citalopram.

Acid Hydrolysis

-

Reagent: 2 M HCl.[1]

-

Procedure: Dissolve citalopram hydrobromide in 2 M HCl. Reflux the solution at 85°C for 48 hours.[1]

-

Neutralization: After cooling, neutralize the solution with an appropriate concentration of NaOH.

-

Analysis: Dilute the sample with the mobile phase and analyze using a stability-indicating HPLC method.

Base Hydrolysis

-

Reagent: 0.1 M to 0.2 M NaOH.[1]

-

Procedure: Dissolve citalopram hydrobromide in 0.2 M NaOH. Reflux the solution at 85°C for 48 hours.[1] To isolate specific degradants like Citalopram Carboxamide, a longer reflux time (35 hours) in 0.1 M NaOH may be used.[1]

-

Neutralization: After cooling, neutralize the solution with an appropriate concentration of HCl.

-

Analysis: Dilute the sample with the mobile phase for HPLC analysis.

Oxidative Degradation

-

Procedure: Dissolve citalopram hydrobromide in 30% H₂O₂. Keep the solution at room temperature for 48 hours.[1]

-

Analysis: Dilute the sample directly with the mobile phase for HPLC analysis.

Thermal Degradation

-

Procedure: Place the solid citalopram drug substance in a sealed, amber-colored glass vial.[1] Maintain the vial in a temperature-controlled oven at 50°C for 31 days.[1]

-

Sample Preparation: After the stress period, dissolve a known quantity of the solid in a suitable solvent for analysis.

Photolytic Degradation

-

Procedure: Expose a solution of citalopram (or the solid drug) to a light source that provides a minimum of 1.2 million lux hours and 200 watt-hours/m².[2] A combination of cool white fluorescent and near-UV lamps is typically used.

-

Control: A parallel sample should be kept in the dark to serve as a control.

-

Analysis: Analyze the exposed and control samples by HPLC.

Quantitative Data Summary from Degradation Studies

The extent of degradation varies significantly with the stressor and conditions applied. The table below summarizes quantitative findings from various studies.

| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Citalopram | Major Degradation Products Formed |

| Acid Hydrolysis | 0.1 M HCl | 8 hours | Reflux | 17.45% | Not specified |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | Reflux | 33.7% | Citalopram Carboxamide |

| Oxidation | 3% H₂O₂ | 8 hours | Room Temp | 26.75% | Citalopram N-Oxide |

| Photolysis | Simulated Sunlight (pH 9) | 30 days | 25°C | Moderate (t½ = 65 days) | N-Desmethylcitalopram, Citalopram N-Oxide[4] |

| Thermal | Solid State | 72 hours | Not specified | 0.15% | - |

Note: Degradation percentages can vary based on the exact experimental setup. Data is compiled for illustrative purposes.

The Formation of 3-Oxo Citalopram: A Product of Strong Oxidation